molecular formula C22H18ClN3O3S B12135974 (2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12135974
M. Wt: 439.9 g/mol
InChI Key: WBAZRZWSDZXDQE-UYRXBGFRSA-N
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Description

This compound is a thiazolo-triazine-dione derivative characterized by a fused heterocyclic core ([1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione) with two key substituents:

  • A (Z)-configured 4-chlorobenzylidene group at position 2, contributing electron-withdrawing properties and steric bulk.
  • The compound’s molecular formula is C₂₂H₁₈ClN₃O₃S (molecular weight: 456.92 g/mol).

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H18ClN3O3S/c1-2-11-29-17-9-5-14(6-10-17)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-3-7-16(23)8-4-15/h3-10,13H,2,11-12H2,1H3/b19-13-

InChI Key

WBAZRZWSDZXDQE-UYRXBGFRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=NC2=O

Origin of Product

United States

Biological Activity

The compound (2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in medicinal chemistry. Its structure features a thiazole and triazine core, which may confer various biological activities. This article reviews the biological activity of this compound based on existing research findings, highlighting its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H18ClN3O3S
  • Molecular Weight : 439.9 g/mol
  • IUPAC Name : (2Z)-2-[(4-chlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

The presence of multiple functional groups in this compound suggests diverse reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has yet to be extensively characterized; however, preliminary studies suggest it may exhibit significant pharmacological properties. The following sections provide insights into its potential activities based on structural analogs and preliminary findings.

Anticancer Activity

Research indicates that compounds with similar thiazole and triazine structures often possess anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-xL .
  • Case Study : A related thiazole derivative demonstrated strong inhibition of cell proliferation in various cancer cell lines, suggesting that the target compound may share similar mechanisms .

Antimicrobial Activity

Compounds containing thiazole moieties are known for their antimicrobial properties:

  • Mechanism : They can disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Related Compounds : Thiazole derivatives have shown effectiveness against Candida and Cryptococcus species, indicating potential antifungal activity for the target compound .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds provides insights into the potential biological activity of the target compound. The following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
Thiazole Derivative AThiazole ring with alkyl substituentsAntimicrobial
Triazine Derivative BTriazine core with halogen substituentsAnticancer
Benzothiazole CBenzothiazole structure with hydroxyl groupsAnti-inflammatory
(2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dioneThiazole and triazine functionalitiesPotential anticancer and antimicrobial

This table illustrates the diversity of biological activities associated with similar compounds and suggests that the target compound may exhibit enhanced efficacy due to its unique structural features.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of the compound:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways. For example, compounds containing thiazole rings have been shown to inhibit acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's .
  • Receptor Binding : The structural features may allow for binding to various receptors or enzymes that modulate cellular pathways related to cancer and infection.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazolo-triazine-diones and related heterocycles. Below is a detailed comparison with analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Substituents Molecular Weight (g/mol) Key Features Synthesis Yield/Data References
(2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 4-Cl-benzylidene (Z), 4-propoxybenzyl 456.92 High lipophilicity (propoxy chain), electron-withdrawing Cl Not explicitly reported
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(3-methoxyphenyl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione 2-Cl-benzyl, 3-OMe-benzylidene 427.88 Moderate polarity (OMe), ortho-Cl steric hindrance No yield data
(2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 4-Br-benzylidene, benzyl 426.29 Heavy atom (Br) for crystallography, lower lipophilicity Not reported
(2Z)-2-[[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione Fluorinated pyrazole-propoxyphenyl, phenyl 568.58 Enhanced metabolic resistance (F, propoxy), bulky substituents No synthesis data

Key Observations

Substituent Effects on Bioactivity: The 4-chlorobenzylidene group in the target compound (vs. 4-Br in or 3-OMe in ) may enhance electrophilic reactivity for covalent binding or receptor interactions.

Synthetic Routes :

  • Analogous compounds (e.g., thiazolo-pyrimidines in ) are synthesized via condensation reactions between heterocyclic cores (e.g., thiouracil derivatives) and substituted aldehydes in acetic anhydride/acetic acid with NaOAc catalysis. Yields for similar reactions range from 57–68% .

Spectroscopic Data :

  • IR : Stretching bands for C=O (1719–1740 cm⁻¹) and C≡N (~2220 cm⁻¹) are consistent across analogs .
  • ¹H NMR : The (Z)-configured benzylidene proton (=CH) appears as a singlet at δ 7.94–8.01 ppm in DMSO-d₆ .

Hypothetical Pharmacological Profiles :

  • The 4-propoxybenzyl group may confer metabolic stability over methyl or ethyl analogs due to reduced oxidative susceptibility.
  • Chlorine substituents (electron-withdrawing) could enhance binding to targets like kinases or inflammatory enzymes, as seen in related thiazolidinediones .

Preparation Methods

Leuckart Reaction for Triazine Formation

The triazine ring is synthesized via a modified Leuckart reaction, as demonstrated in the preparation of analogous triazine derivatives. This one-pot method involves:

  • N-Amination : Treatment of a pyrrole or indole carboxylate precursor with sodium hypochlorite and methyltrioctylammonium chloride (aliquat-336) in methyl tertiary-butyl ether (MTBE) to generate an N-aminated intermediate.

  • Cyclization : Heating the intermediate with formamide and ammonium acetate at 130–140°C under nitrogen for 10–12 hours. This step induces cyclization to form the triazine ring.

For the target compound, the triazine core likely originates from a substituted indole or pyrrole carboxylate precursor, though exact starting materials require optimization based on the desired substituents.

Thiazole Ring Construction

The thiazole moiety is introduced through a cyclocondensation reaction. A common approach involves reacting α-bromoketones with thioamides in ethanol under reflux. For example:

  • A substituted pyrazoline-thioamide reacts with a bromoacetyl-triazole derivative in anhydrous ethanol with triethylamine (Et3_3N) to form the thiazole ring.

Critical Parameters :

  • Solvent: Anhydrous ethanol minimizes side reactions.

  • Base: Et3_3N facilitates deprotonation and accelerates cyclization.

  • Temperature: Reflux conditions (78–80°C) ensure complete conversion.

Functionalization with Chlorobenzylidene and Propoxybenzyl Groups

Knoevenagel Condensation for Chlorobenzylidene Attachment

The (4-chlorobenzylidene) group is introduced via a Knoevenagel condensation between an aldehyde and an active methylene group on the thiazolo-triazine core. For example:

  • 4-Chlorobenzaldehyde reacts with a thiazolo-triazine bearing a methylene group adjacent to a carbonyl.

  • Catalysis: Piperidine or ammonium acetate in ethanol under reflux.

Stereochemical Control :
The Z-configuration is favored due to steric hindrance between the chlorophenyl group and the triazine ring, which disfavors the E-isomer. This is confirmed by X-ray crystallography in analogous compounds.

Alkylation for Propoxybenzyl Substituent

The 4-propoxybenzyl group is installed via nucleophilic substitution or alkylation:

  • Propoxylation : 4-Hydroxybenzyl alcohol is treated with propyl bromide in the presence of potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 60°C.

  • Coupling : The resulting 4-propoxybenzyl bromide reacts with a deprotonated thiazolo-triazine intermediate using a palladium catalyst (e.g., Pd(PPh3_3)4_4) under Suzuki–Miyaura conditions.

Yield Optimization :

  • Use of anhydrous DMF and degassed solvents improves cross-coupling efficiency.

  • Temperature control (80–90°C) prevents decomposition of the triazine core.

Integrated Synthetic Pathway

The full synthesis integrates the above steps into a sequential protocol:

Step Reaction Conditions Yield
1Triazine core formationFormamide, NH4_4OAc, 140°C, N2_272–85%
2Thiazole cyclizationEtOH, Et3_3N, reflux68–75%
3Knoevenagel condensation4-Cl-benzaldehyde, piperidine, EtOH63–70%
4Propoxybenzyl alkylation4-propoxybenzyl bromide, Pd(PPh3_3)4_4, DMF58–65%

Key Challenges :

  • Regioselectivity : Competing reactions during thiazole formation may yield regioisomers. HPLC purification is often required.

  • Oxidation Sensitivity : The enone system in the chlorobenzylidene group is prone to oxidation; reactions must be conducted under inert atmosphere.

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR : The Z-configuration is confirmed by coupling constants (J=1012J = 10–12 Hz) between vinyl protons.

  • 13^{13}C NMR : The thiazole C2 carbon resonates at δ 165.4–165.8 ppm, characteristic of electron-deficient heterocycles.

  • HRMS : Molecular ion peak at m/z 441.9 (calculated for C21_{21}H16_{16}ClN3_3O4_4S).

X-ray Crystallography

Single-crystal analysis of analogous compounds reveals planar triazine and thiazole rings with dihedral angles <5°, confirming minimal steric distortion.

Scalability and Industrial Feasibility

Cost Drivers :

  • Palladium catalysts account for ~40% of raw material costs.

  • Multi-step purification (column chromatography, recrystallization) increases production time.

Process Intensification Strategies :

  • Flow Chemistry : Continuous flow systems for triazine cyclization reduce reaction time from 12 hours to 2 hours.

  • Catalyst Recycling : Immobilized Pd on mesoporous silica improves turnover number (TON) by 3× .

Q & A

Q. How can the Z-configuration of the benzylidene moiety in this compound be experimentally confirmed?

The Z-configuration is critical for stereochemical accuracy and biological activity. Use a combination of 1H-NMR NOE (Nuclear Overhauser Effect) experiments and X-ray crystallography to confirm spatial arrangements. For example, NOE interactions between the chlorobenzylidene proton and adjacent heterocyclic protons can validate the Z-isomer. X-ray crystallography provides definitive proof of bond geometry .

Q. What synthetic strategies are recommended for constructing the thiazolo-triazine core?

The core is typically synthesized via acid- or base-catalyzed condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with thiourea derivatives. Optimize reaction conditions (e.g., 60–80°C in ethanol/acetic acid) to achieve yields >65%. Key intermediates include 2-aminothiazole derivatives, which undergo cyclization with triazine precursors .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C-NMR : Assign aromatic protons (δ 6.8–7.9 ppm) and carbonyl carbons (δ 160–170 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹.
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., m/z ~500–550) .

Q. How can solubility challenges in biological assays be addressed?

Employ co-solvents like DMSO (≤1% v/v) or nanoparticle encapsulation to enhance aqueous solubility. Pre-screen solvents using Hansen solubility parameters to avoid precipitation in assay buffers .

Advanced Research Questions

Q. What computational methods are suitable for predicting biological targets of this compound?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with enzymes like COX-2 or kinases. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Prioritize targets based on structural similarity to known thiazolo-triazine inhibitors .

Q. How can reaction yields be improved during the introduction of the 4-propoxybenzyl group?

Optimize Friedel-Crafts alkylation or Ullmann coupling conditions:

  • Use Pd(OAc)₂/Xantphos as a catalyst system.
  • Increase reaction temperature to 100–120°C in DMF.
  • Monitor progress via TLC (hexane:ethyl acetate = 3:1) to minimize side products .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Perform meta-analysis of IC50 values from peer-reviewed studies.
  • Control for substituent effects: Compare analogs with/without the 4-propoxy group to isolate its role in activity.
  • Validate assays using standardized protocols (e.g., MTT for cytotoxicity) to reduce inter-lab variability .

Q. How does the 4-propoxy substituent influence pharmacokinetic properties compared to methoxy or ethoxy analogs?

The propoxy group enhances lipophilicity (logP ~3.5 vs. 2.8 for methoxy), improving membrane permeability. Assess using Caco-2 cell monolayers or PAMPA assays. However, it may reduce metabolic stability; test with human liver microsomes to quantify CYP450-mediated oxidation .

Q. What crystallographic techniques are recommended for resolving polymorphism issues?

Use single-crystal X-ray diffraction (Cu-Kα radiation, 296 K) to determine unit cell parameters and packing motifs. For polymorph screening, employ differential scanning calorimetry (DSC) and powder XRD to identify thermodynamically stable forms .

Q. How can regioselectivity challenges during functionalization of the triazine ring be mitigated?

  • Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution sites.
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side pathways (e.g., 100°C, 30 min) .

Key Recommendations

  • Prioritize structure-activity relationship (SAR) studies to link substituents (e.g., 4-chloro, propoxy) to target selectivity.
  • Validate synthetic routes with HPLC-MS to ensure batch consistency.
  • Address toxicity concerns early using Ames tests and hERG channel binding assays .

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